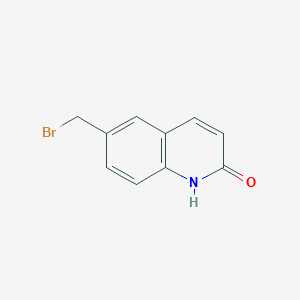

6-(Bromomethyl)quinolin-2(1H)-one

Description

Overview of Quinolinone Frameworks in Chemical Research

Quinolinone scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in chemical research. mdpi.comsigmaaldrich.com This interest stems from their presence in numerous natural products and their wide-ranging biological activities. nih.govresearchgate.net The quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, serves as a versatile pharmacophore, a core molecular structure responsible for a drug's pharmacological activity. nih.gov Consequently, quinoline and its derivatives, including quinolinones, are integral to the development of therapeutic agents across various disease areas. nih.govresearchgate.net

The applications of quinoline-based compounds in medicinal chemistry are extensive, with derivatives demonstrating efficacy as anticancer, anti-inflammatory, antibacterial, and antiviral agents. nih.gov For instance, the quinoline framework is a key structural component in antimalarial drugs like chloroquine (B1663885) and mefloquine, as well as in antibacterial agents such as the fluoroquinolones. nih.gov The versatility of the quinolinone core allows for chemical modifications at various positions, enabling the synthesis of diverse libraries of compounds for drug discovery and development. nih.govresearchgate.net

Significance of Bromomethyl Functionality in Heterocyclic Synthesis

The introduction of a bromomethyl group (-CH2Br) to a heterocyclic ring system significantly enhances its synthetic utility. This functional group serves as a reactive handle, readily participating in a variety of nucleophilic substitution reactions. sciencemadness.org The bromine atom, being a good leaving group, facilitates the introduction of a wide array of other functional groups, thereby enabling the construction of more complex molecular architectures.

Bromomethylated aromatic compounds are often preferred over their chloromethylated counterparts in organic transformations due to the higher reactivity of the carbon-bromine bond. sciencemadness.org This reactivity allows for milder reaction conditions and often leads to higher yields in subsequent synthetic steps. The bromomethyl group can be introduced through various methods, including the side-chain bromination of methyl-substituted heterocycles. sciencemadness.org

Research Landscape and Gaps Pertaining to 6-(Bromomethyl)quinolin-2(1H)-one

The existing body of research on this compound primarily focuses on its role as a key intermediate in the synthesis of other compounds. For example, it is a known precursor in the preparation of certain impurities of the gastroprotective agent Rebamipide. chemscene.com Synthetic routes to related brominated quinolinone derivatives have been described, often involving the bromination of a corresponding methyl-substituted quinolinone. researchgate.netchdu.edu.ua

However, a comprehensive investigation into the full scope of the reactivity of this compound and the exploration of its potential in the synthesis of novel bioactive molecules appears to be an area with room for further research. While the individual components of its structure—the quinolinone core and the bromomethyl group—are well-studied in other contexts, the specific combination in this molecule presents opportunities for the development of new synthetic methodologies and the discovery of compounds with unique properties. Further studies could focus on expanding the range of nucleophiles used in substitution reactions with the bromomethyl group and investigating the biological activities of the resulting derivatives.

Structure

3D Structure

Properties

CAS No. |

103702-29-0 |

|---|---|

Molecular Formula |

C10H8BrNO |

Molecular Weight |

238.08 g/mol |

IUPAC Name |

6-(bromomethyl)-1H-quinolin-2-one |

InChI |

InChI=1S/C10H8BrNO/c11-6-7-1-3-9-8(5-7)2-4-10(13)12-9/h1-5H,6H2,(H,12,13) |

InChI Key |

IHMILPDNXIBKGW-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=O)N2)C=C1CBr |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)C=C1CBr |

Synonyms |

6-(bromomethyl)quinolin-2(1H)-one |

Origin of Product |

United States |

Reactivity and Reaction Pathways of 6 Bromomethyl Quinolin 2 1h One

Nucleophilic Substitution Reactions of the Bromomethyl Group at C-6

The primary mode of reactivity for 6-(bromomethyl)quinolin-2(1H)-one involves the displacement of the bromide ion by a variety of nucleophiles. The carbon of the bromomethyl group is highly electrophilic, making it susceptible to attack in SN2-type reactions. This allows for the straightforward introduction of diverse functional groups at the C-6 position, rendering the compound a versatile intermediate in organic synthesis.

The reaction of this compound and its analogs with nitrogen-based nucleophiles is a well-established method for synthesizing aminomethyl-quinolinone derivatives. Primary and secondary amines, as well as hydrazine, readily displace the bromide to form new carbon-nitrogen bonds. For instance, the reaction of 4-(bromomethyl)quinolin-2(1H)-one, a constitutional isomer of the title compound, with various amines serves as a model for this transformation. derpharmachemica.com Similarly, the reactivity of related 2-(bromomethyl)quinoline (B1281361) derivatives with amines like n-hexylamine has been studied, highlighting the general applicability of this reaction. nuph.edu.ua A common synthetic route involves the Gabriel synthesis, where potassium phthalimide (B116566) is used as an ammonia (B1221849) surrogate to produce the primary amine after a subsequent hydrolysis step. beilstein-journals.org These reactions typically proceed under mild conditions, often in a polar aprotic solvent such as DMF. beilstein-journals.org

Table 1: Examples of Reactions with Nitrogen Nucleophiles

| Nucleophile | Product Type | Observations | Source(s) |

| Primary/Secondary Amines | 6-(Alkylaminomethyl)quinolin-2(1H)-one | General reaction pathway for forming C-N bonds. | derpharmachemica.comnuph.edu.ua |

| Potassium Phthalimide | N-((2-oxo-1,2-dihydroquinolin-6-yl)methyl)phthalimide | Intermediate for Gabriel synthesis of the primary amine. | beilstein-journals.org |

| Hydrazine | 6-(Hydrazinylmethyl)quinolin-2(1H)-one | The resulting hydrazino derivatives are useful synthetic intermediates. | researchgate.net |

Oxygen-containing nucleophiles, such as alcohols and phenols, can react with the bromomethyl group to form the corresponding ethers. These reactions are typically carried out in the presence of a base to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity. The resulting alkoxide or phenoxide then attacks the electrophilic carbon of the bromomethyl group. While specific examples for this compound are not extensively documented in the provided sources, this pathway is a fundamental reaction for benzylic halides and is considered a potential transformation for this compound. thieme-connect.de

The bromomethyl group is highly reactive towards sulfur nucleophiles like thiols. Thiols are generally more nucleophilic than their corresponding alcohols and readily participate in substitution reactions to yield thioethers. For example, cyclohexanethiol (B74751) has been shown to react with a bromomethyl-quinoline derivative in the presence of a base like potassium carbonate to afford the corresponding thioether. acgpubs.org This type of reaction provides a direct method for introducing sulfur-containing moieties onto the quinolinone scaffold. acs.org The high reactivity of the soft sulfur nucleophile with the soft electrophilic benzylic carbon makes this transformation efficient.

Table 2: Examples of Reactions with Sulfur Nucleophiles

| Nucleophile | Product Type | Reaction Conditions | Source(s) |

| Cyclohexanethiol | 6-((Cyclohexylthio)methyl)quinolin-2(1H)-one | K₂CO₃ in DMSO | acgpubs.org |

| Thiourea (B124793) | S-(Quinolin-6-ylmethyl)isothiouronium bromide | Subsequent hydrolysis yields the thiol. | researchgate.net |

Reactions with carbon-based nucleophiles offer a route for carbon-carbon bond formation, enabling chain extension at the C-6 position. While direct reactions with highly basic organometallics like Grignard or organolithium reagents can be complicated by the acidic N-H proton of the quinolinone ring, these transformations are theoretically possible with appropriate protection of the amide. A more common and compatible reaction is the Michaelis-Arbuzov reaction with trialkyl phosphites. In this reaction, the phosphite (B83602) attacks the bromomethyl group, leading to the formation of a phosphonate (B1237965) ester after the elimination of an alkyl bromide. This phosphonate is a valuable synthetic intermediate, often used in the Horner-Wadsworth-Emmons reaction to form alkenes. The reaction of 3-benzyl-2-(bromomethyl)quinolin-4(1H)-one with n-hexylamine has been studied, indicating the reactivity of the bromomethyl group in similar systems. nuph.edu.ua

Electrophilic Aromatic Substitution on the Quinolinone Core (Theoretical Considerations and Potential for Reactivity)

Electrophilic aromatic substitution (EAS) on the this compound core is a complex process governed by the directing effects of the existing substituents. The quinolinone ring system itself is generally resistant to electrophilic attack compared to benzene (B151609). google.com However, the fused benzene ring is the more reactive of the two rings in the heterocycle.

The directing effects are as follows:

Amide Group (-NH-C=O-) : The nitrogen atom possesses a lone pair that can be donated into the benzene ring via resonance, acting as an activating group. This effect directs incoming electrophiles to the ortho (C-8) and para (C-6) positions. Simultaneously, the carbonyl group is strongly electron-withdrawing, deactivating the heterocyclic ring. The net effect is activation of the carbocyclic (benzene) ring.

Bromomethyl Group (-CH₂Br) : This group at the C-6 position is weakly deactivating through an inductive effect.

Rearrangement Reactions and Intramolecular Cyclization Pathways Involving the Bromomethyl Moiety

The bromomethyl group at C-6 can participate in intramolecular reactions, leading to the formation of novel polycyclic systems. If a suitable nucleophile is present elsewhere in the molecule, it can attack the electrophilic bromomethyl carbon in an intramolecular cyclization. A key example of this reactivity is seen in the bromination of N-allyl-4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. researchgate.net This reaction proceeds via the formation of a bromonium ion on the allyl group, followed by an intramolecular attack by the lactam oxygen. This results in the formation of a five-membered oxazole (B20620) ring fused to the quinolinone, creating a 2-bromomethyl-dihydrooxazolo[3,2-a]quinolinium bromide salt. researchgate.net Although this example involves N-alkylation rather than C-6 substitution, it demonstrates the potential for the quinolinone oxygen to act as an intramolecular nucleophile.

Analogous rearrangements and cyclizations are known in related heterocyclic systems, such as quinoxalinones, where acid-catalyzed rearrangements of spiro-intermediates can lead to the formation of new fused ring systems like 2-(imidazo[1,2-a]pyridin-2-yl)benzimidazoles. researchgate.net These examples underscore the potential for this compound derivatives to undergo complex cyclization and rearrangement cascades to yield structurally diverse heterocyclic compounds. biointerfaceresearch.com

Radical Reactions Involving the Bromomethyl Group

The bromomethyl group at the 6-position of the quinolin-2(1H)-one scaffold is a key functional handle that can participate in radical reactions. These transformations typically leverage the relative weakness of the carbon-bromine bond and the stability of the resulting benzylic-type radical intermediate.

The primary radical-initiated transformation involving the this compound is its synthesis from the corresponding 6-methyl derivative. This process, a benzylic bromination, proceeds via a well-understood radical chain mechanism. Studies on analogous heterocyclic systems, such as methylquinolines and methylquinoxalines, provide insight into the mechanistic steps. beilstein-journals.orggoogle.comscirp.org The reaction is typically initiated by a radical initiator, such as dibenzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in the presence of a brominating agent like N-bromosuccinimide (NBS). beilstein-journals.orggoogle.com

The mechanism can be broken down into three key stages:

Initiation: The reaction begins with the homolytic cleavage of the weak O-O bond in the initiator (e.g., benzoyl peroxide) upon heating, generating initial radical species. beilstein-journals.orgsmolecule.com These radicals then abstract a hydrogen atom from trace amounts of HBr present or react with NBS to produce a bromine radical (Br•), which is the key chain-carrying species.

Propagation: This stage consists of two repeating steps. First, a bromine radical abstracts a hydrogen atom from the methyl group of 6-methylquinolin-2(1H)-one. This is the rate-determining step and results in the formation of a resonance-stabilized 6-(quinolin-2(1H)-on-6-yl)methyl radical. This benzylic-type radical is particularly stable due to the delocalization of the unpaired electron over the quinolinone ring system. In the second step, this stabilized radical reacts with a molecule of Br₂ (which is present in equilibrium with NBS) to yield the final product, this compound, and a new bromine radical that continues the chain reaction. smolecule.com

Termination: The reaction concludes when radical concentrations decrease through various combination reactions, such as two bromine radicals forming Br₂ or a bromine radical combining with the quinolinomethyl radical.

The selectivity of this bromination at the benzylic position over aromatic ring bromination is a critical aspect, often controlled by using a low concentration of Br₂ maintained by NBS in a non-polar solvent. google.comscirp.org

Table 1: Conditions for Radical Bromination on Related Heterocyclic Scaffolds

| Starting Material | Brominating Agent | Radical Initiator | Solvent | Product | Reference |

| 6-bromo-2-methylquinoline | N-Bromosuccinimide (NBS) | Dibenzoyl peroxide | Carbon tetrachloride | 6-bromo-2-(bromomethyl)quinoline | beilstein-journals.org |

| 6-methyl-quinoxaline | N-Bromosuccinimide (NBS) | Benzoyl peroxide | 1,2-dichloroethane | 6-(bromomethyl)quinoxaline | google.com |

| Ethyl 6,7-dimethoxy-2-methyl-quinoline-3-carboxylate | N-Bromosuccinimide (NBS) | Benzoyl peroxide (BPO) | Carbon tetrachloride | Ethyl 2-(bromomethyl)-6,7-dimethoxyquinoline-3-carboxylate | scirp.org |

Beyond its formation, the bromomethyl group of this compound can itself be a substrate for radical reactions initiated by homolytic cleavage of the C-Br bond. This bond is susceptible to cleavage under thermal or photochemical conditions, or in the presence of a radical initiator, due to its relatively low bond dissociation energy compared to C-H or C-C bonds.

The homolytic cleavage of the C-Br bond generates a bromine radical and the resonance-stabilized 6-(quinolin-2(1H)-on-6-yl)methyl radical.

R-CH₂-Br → R-CH₂• + Br• (where R = 6-quinolin-2(1H)-one)

The stability of the resulting benzylic-type radical is paramount to this reactivity. The unpaired electron can be delocalized across the aromatic quinolinone system, which lowers the energy of the radical intermediate and facilitates its formation.

Once formed, the 6-(quinolin-2(1H)-on-6-yl)methyl radical is a reactive intermediate that can participate in a variety of subsequent reactions. This reactivity is foundational for forming new carbon-carbon or carbon-heteroatom bonds at the 6-position. Potential subsequent transformations include:

Radical Coupling: The radical can couple with other radical species present in the reaction medium.

Addition to π-Systems: It can add to alkenes, alkynes, or other unsaturated systems, initiating polymerization or forming more complex molecular architectures.

Atom Transfer Reactions: The radical can abstract an atom (e.g., a hydrogen atom) from a suitable donor molecule, leading to the formation of 6-methylquinolin-2(1H)-one.

While nucleophilic substitution is a more commonly documented reaction pathway for this compound, its potential for radical-based transformations via homolytic cleavage represents an alternative and powerful method for functionalization, enabling the construction of molecules that may be inaccessible through ionic pathways. smolecule.com

Derivatization and Functionalization of 6 Bromomethyl Quinolin 2 1h One

Formation of Alkylated and Arylated Quinolinone Derivatives via Carbon-Carbon Bond Formation

The bromomethyl group serves as an excellent electrophile for reactions that form new carbon-carbon bonds, allowing for the extension of the quinolinone core with various alkyl and aryl substituents.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of alkenes, typically with a strong preference for the (E)-isomer. While direct olefination of 6-(bromomethyl)quinolin-2(1H)-one is not possible, it can be readily converted into a suitable phosphonate (B1237965) precursor for the HWE reaction. This transformation involves a two-step sequence:

Arbuzov Reaction: The synthesis begins with the Michaelis-Arbuzov reaction, where this compound is treated with a trialkyl phosphite (B83602), such as triethyl phosphite. In this SN2 reaction, the nucleophilic phosphorus atom of the phosphite attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. The resulting phosphonium (B103445) salt intermediate is then dealkylated by the bromide ion to yield the stable diethyl (quinolin-2(1H)-on-6-yl)methylphosphonate.

HWE Reaction: The synthesized phosphonate is a classic HWE reagent. It is first deprotonated using a suitable base (e.g., NaH, KHMDS) to generate a stabilized phosphonate carbanion. This nucleophilic carbanion then reacts with an aldehyde or ketone. The subsequent collapse of the betaine (B1666868) or oxaphosphetane intermediate leads to the formation of an alkene, where a new carbon-carbon double bond is formed, linking the quinolinone moiety to the R-groups of the carbonyl compound. This sequence provides a reliable method for carbon chain elongation from the 6-methyl position.

Table 1: Plausible Horner-Wadsworth-Emmons Reaction

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Arbuzov | This compound, Triethyl phosphite | Heat | Diethyl (quinolin-2(1H)-on-6-yl)methylphosphonate |

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation. While typically employed for aryl or vinyl halides, these reactions can be adapted for benzylic halides like this compound.

Suzuki Coupling: The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound. While the classic reaction involves sp²-hybridized carbons, its scope has been expanded to include sp³-hybridized carbons, including benzylic halides. The reaction of this compound with an arylboronic acid, catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) in the presence of a base, would yield 6-arylmethyl-quinolin-2(1H)-one derivatives. This provides a direct route to arylated quinolinones.

Sonogashira Coupling: The Sonogashira reaction traditionally couples terminal alkynes with aryl or vinyl halides using a dual palladium and copper catalyst system. Its application has been successfully extended to unactivated alkyl bromides, indicating its feasibility for this compound. The reaction with a terminal alkyne (H-C≡C-R) under palladium-copper catalysis would produce 6-(alk-2-yn-1-yl)quinolin-2(1H)-one derivatives, introducing an alkyne functional group onto the quinolinone scaffold.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium species. The scope of the Heck reaction explicitly includes benzylic halides as substrates. Reacting this compound with an alkene (e.g., an acrylate (B77674) or styrene) in the presence of a palladium catalyst and a base would result in the formation of a new, more substituted alkene, effectively arylating the alkene with the quinolinone moiety.

Synthesis of Novel Heterocyclic Ring Systems Incorporating the 6-Quinolinone Moiety

The reactive bromomethyl group is an ideal starting point for cyclization reactions to build additional heterocyclic rings onto the quinolinone framework, creating complex, fused chemical architectures.

New pyrimidine-quinolone hybrid structures can be synthesized using the bromomethyl functionality as a key linker. A convergent synthetic approach can be employed where the bromomethyl group is first used to alkylate a suitable bifunctional linker, which is then cyclized. For example, reaction of 3-(bromomethyl)quinolin-2(1H)-one with 2-aminothiophenol (B119425) yields a 3-(((2-aminophenyl)thio)methyl)quinolin-2(1H)-one intermediate. This intermediate, possessing a nucleophilic amino group, can then undergo a subsequent aromatic nucleophilic substitution with an activated chloropyrimidine. This microwave-assisted, catalyst-free reaction efficiently yields complex pyrimidine-quinolone hybrids. This methodology is directly applicable to the 6-(bromomethyl) isomer.

Alternatively, fused pyrimidine (B1678525) rings can be constructed. The cyclocondensation of α,β-unsaturated ketones with N,C,N-dinucleophiles like urea (B33335) or guanidine (B92328) is a common method for pyrimidine synthesis, often accelerated by ultrasound irradiation. A plausible route would involve converting the 6-bromomethyl group into a suitable three-carbon unit that can undergo a [3+3] cyclocondensation to form a pyrimidine ring fused to the quinoline (B57606) core.

The formation of five-membered heterocyclic rings like oxazoles and thiazoles is a common and valuable transformation. The Hantzsch thiazole (B1198619) synthesis, a classic method, involves the cyclization of an α-halocarbonyl compound with a thioamide. By analogy, the benzylic bromide of this compound can react with various thioamides to form thiazole derivatives. For instance, reaction with thiourea (B124793) would yield a 2-amino-thiazole ring attached to the 6-position of the quinolinone. This approach is a cornerstone for creating diverse thiazole derivatives.

Similarly, oxazole (B20620) rings can be formed. The van Leusen oxazole synthesis, which reacts tosylmethylisocyanide (TosMIC) with an aldehyde, is a powerful method for creating 5-substituted oxazoles. A more direct route from the bromomethyl group involves reaction with an amide followed by cyclodehydration, as seen in the Robinson-Gabriel synthesis. Treating this compound with a primary amide (R-CONH₂) would lead to an intermediate that, upon cyclization, yields a 2-substituted oxazole fused or linked to the quinolinone scaffold.

Table 2: Representative Synthesis of Thiazole Derivatives

| Starting Materials | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| α-bromoketone derivative, thiosemicarbazone derivatives | Dioxane, Triethylamine (B128534) | Thiazole derivatives with side chains | |

| 2-bromo-1-(thiazol-5-yl)ethan-1-one, 2-aminothiazole | Ethanol (B145695), Reflux | Di-thiazole derivative |

Construction of Hybrid Molecules with this compound Scaffolds

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced affinity, better selectivity, or a dual mode of action. The this compound scaffold is an excellent platform for this approach due to the reactive C-Br bond, which allows for covalent linking to other bioactive molecules.

A notable example involves the synthesis of pyrimidine-quinolone hybrids designed as potential enzyme inhibitors. In a convergent synthetic pathway, various 3-(bromomethyl)quinolin-2(1H)-one derivatives are reacted with linkers such as 2-aminothiophenol or 4-aminothiophenol. The resulting intermediates are then coupled with different 4-aryl-2-chloropyrimidines using microwave assistance. This modular approach allows for the creation of a library of hybrid molecules with diverse substituents on both the quinolinone and pyrimidine rings. The specific geometry of the linker (e.g., 1,2- vs. 1,4-substituted aminothiophenol) leads to different spatial arrangements of the two heterocyclic systems, which can significantly impact biological activity.

Table 3: Synthesis of Pyrimidine-Quinolone Hybrids (Adapted from 3-substituted analogs)

| Quinolone Precursor | Linker | Pyrimidine Partner | Product | Yield |

|---|---|---|---|---|

| This compound | 2-Aminothiophenol | 2-Chloro-4-(4-fluorophenyl)pyrimidine | 4-(4-Fluorophenyl)-2-((2-((2-oxo-1,2-dihydroquinolin-6-yl)methyl)thio)phenyl)amino)pyrimidine | Good |

| 6-Chloro-6-(bromomethyl)quinolin-2(1H)-one | 2-Aminothiophenol | 2-Chloro-4-(4-methoxyphenyl)pyrimidine | 2-(((2-((6-Chloro-2-oxo-1,2-dihydroquinolin-6-yl)methyl)thio)phenyl)amino)-4-(4-methoxyphenyl)pyrimidine | Good |

Design Principles for Hybrid Structures

The design of hybrid molecules is a prominent strategy in modern medicinal chemistry aimed at developing novel therapeutic agents with improved efficacy, better safety profiles, or the ability to overcome drug resistance. This approach involves the covalent linking of two or more distinct pharmacophores to create a single molecular entity. The resulting hybrid can potentially interact with multiple biological targets or combine the most favorable properties of its parent fragments.

The quinolin-2(1H)-one nucleus is an attractive scaffold for hybrid design due to its established presence in compounds with a wide array of biological activities, including antimicrobial and anticancer properties. When designing hybrid structures based on this compound, several key principles are considered:

Pharmacophore Combination : The core principle is to merge the quinolin-2(1H)-one moiety with another pharmacophore known for a complementary biological activity. For instance, combining the quinolinone scaffold, known for targeting bacterial DNA topoisomerases, with a molecule that inhibits a different bacterial pathway could lead to a synergistic antibacterial effect or a broader spectrum of activity. nih.gov This strategy has been explored by creating hybrids of quinolines with other heterocyclic systems like imidazolium (B1220033) salts or thiazinan-4-ones to develop new antimicrobial candidates. nih.govrsc.org

Modulation of Physicochemical Properties : Attaching different functional groups via the 6-methyl position can systematically alter the molecule's properties, such as solubility, lipophilicity, and metabolic stability. For example, conjugating a hydrophilic moiety can improve aqueous solubility and bioavailability, which are critical for drug development.

Targeting Specific Interactions : The design can aim to introduce new interaction points (e.g., hydrogen bond donors/acceptors, charged groups) to enhance binding affinity and selectivity for a specific biological target. The versatility of the bromomethyl group allows for the introduction of a wide range of functional groups capable of forming such interactions.

Synthetic Strategies for Multi-Component Conjugates

The 6-(bromomethyl) group is an excellent electrophilic site for chemical modification. As a benzylic halide, it is highly susceptible to nucleophilic substitution reactions (S_N), allowing for the straightforward conjugation of a wide variety of molecular components. The reaction typically proceeds by displacement of the bromide ion, a good leaving group, by a nucleophile.

The primary synthetic strategy for creating multi-component conjugates from this compound involves its reaction with diverse nucleophiles. This approach is versatile, generally high-yielding, and tolerant of a wide range of functional groups. The choice of base and solvent is crucial for optimizing reaction conditions and yields. Common solvents include polar aprotic liquids like dimethylformamide (DMF) or acetonitrile, while bases such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are often used to deprotonate the incoming nucleophile.

The table below outlines various synthetic transformations that can be employed to functionalize this compound, forming different classes of chemical bonds and leading to diverse molecular conjugates.

| Nucleophile Type | Example Nucleophile | Resulting Linkage | Conjugate Class | Potential Application |

|---|---|---|---|---|

| Oxygen Nucleophile (Phenol) | 4-Hydroxyphenylacetic acid | Ether (-O-) | Phenoxy ether conjugate | Dual-function enzyme inhibitors |

| Oxygen Nucleophile (Carboxylate) | Benzoic acid | Ester (-O-C=O) | Ester conjugate | Prodrug design |

| Sulfur Nucleophile (Thiol) | Cysteine methyl ester | Thioether (-S-) | Thioether conjugate | Peptide mimetics |

| Nitrogen Nucleophile (Amine) | Piperazine | Amine (-NR-) | Amino conjugate | Improving solubility and receptor binding |

| Nitrogen Nucleophile (Azide) | Sodium Azide (B81097) (NaN₃) | Azide (-N₃) | Azido conjugate | Precursor for "click" chemistry reactions |

| Carbon Nucleophile (Enolate) | Diethyl malonate | Carbon-Carbon (-C-) | Malonic ester derivative | Chain extension and further functionalization |

These reactions demonstrate the synthetic utility of this compound as a versatile platform. For instance, reaction with a thiol-containing molecule, such as a derivative of the amino acid cysteine, would yield a stable thioether linkage, a common strategy in bioconjugation. Similarly, reaction with an amine-containing pharmacophore results in a secondary or tertiary amine conjugate. The formation of an azide derivative is particularly useful as it opens the door to copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry"), allowing for the efficient construction of highly complex hybrid structures.

Advanced Spectroscopic and Analytical Characterization Techniques for 6 Bromomethyl Quinolin 2 1h One and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 6-(bromomethyl)quinolin-2(1H)-one and its derivatives, the ¹H NMR spectrum exhibits characteristic signals for the aromatic protons of the quinolinone core, the methylene (B1212753) protons of the bromomethyl group, and the N-H proton.

The aromatic protons typically appear as a series of multiplets in the downfield region (δ 7.0–8.5 ppm), with their specific chemical shifts and coupling constants being influenced by the substitution pattern on the quinoline (B57606) ring. For instance, in related 6-substituted quinolin-2(1H)-ones, the proton at C5 often appears as a singlet or a doublet with a small coupling constant, while the protons at C7 and C8 show characteristic ortho and meta couplings. rsc.org The proton on the C3 position typically resonates as a singlet around 6.5-6.8 ppm. The amide proton (N-H) is usually observed as a broad singlet at a significantly downfield chemical shift (δ 11-12 ppm) in solvents like DMSO-d₆. rsc.orgnih.gov

A key diagnostic signal for this compound is the singlet corresponding to the methylene protons (-CH₂Br). This signal is typically found in the region of δ 4.6-5.0 ppm. acs.org The exact chemical shift can vary depending on the solvent and the electronic effects of other substituents on the ring.

Table 1: Representative ¹H NMR Spectral Data for 6-Substituted Quinolin-2(1H)-one Derivatives

| Compound | Solvent | Key Proton Signals (δ ppm) and Coupling Constants (J Hz) | Reference |

|---|---|---|---|

| 6-chloroquinolin-2(1H)-one | DMSO-d₆ | 11.90 (s, 1H, NH), 7.87 (d, J = 9.6 Hz, 1H), 7.77 (s, 1H), 7.52 (d, J = 8.8 Hz, 1H), 7.30 (d, J = 8.8 Hz, 1H), 6.56 (d, J = 9.6 Hz, 1H) | rsc.org |

| 2-(Acetamido)-6-(bromomethyl)quinoline | CDCl₃ | 8.44 (br d, J = 8.6 Hz, 1H), 8.30 (br s, 1H), 8.17 (d, J = 9.0 Hz, 1H), 7.82 (m, 2H), 7.72 (dd, J = 8.6, 2.1 Hz, 1H), 4.67 (s, 2H, CH₂Br), 2.29 (s, 3H) | acs.org |

| 4-(bromomethyl)quinolin-2(1H)-ones (general) | - | The synthesis involves the cyclization of ω-bromoacetoacetanilides. | rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom.

The carbonyl carbon (C2) of the quinolinone ring is characteristically found in the highly deshielded region of the spectrum, typically around δ 160-163 ppm. rsc.org The aromatic and heterocyclic carbons of the quinoline core resonate in the range of δ 115-145 ppm. The specific chemical shifts are sensitive to the electronic effects of the substituents. The carbon of the bromomethyl group (-CH₂Br) is expected to appear in the aliphatic region, generally between δ 30-35 ppm. rsc.org

Table 2: Representative ¹³C NMR Spectral Data for Substituted Quinolin-2(1H)-ones

| Compound | Solvent | Key Carbon Signals (δ ppm) | Reference |

|---|---|---|---|

| quinolin-2(1H)-one | DMSO-d₆ | 162.45, 140.87, 139.25, 130.85, 128.32, 122.31, 122.09, 119.65, 115.70 | rsc.org |

| 6-chloroquinolin-2(1H)-one | DMSO-d₆ | 162.17, 139.66, 138.04, 130.66, 127.33, 126.01, 123.63, 120.71, 117.43 | rsc.org |

| 2-(Acetamido)-6-(cyanomethyl)quinoline | CDCl₃ | 169.1, 151.3, 145.8, 138.6, 129.8, 128.3, 126.74, 126.64, 126.2, 117.6, 114.9, 25.0, 23.7 | acs.org |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful for establishing the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies ¹H-¹H spin-spin couplings, helping to trace the connectivity of protons within the aromatic spin systems of the quinolinone ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms. It is invaluable for assigning the ¹³C signals based on the already assigned ¹H spectrum. For example, it would definitively link the methylene proton signal at ~4.7 ppm to the bromomethyl carbon signal at ~33 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is crucial for piecing together the entire molecular framework. For instance, correlations would be expected between the methylene protons (-CH₂Br) and the C5, C6, and C7 carbons of the quinoline ring, confirming the position of the bromomethyl substituent. researchgate.net Correlations from the aromatic protons to the carbonyl carbon (C2) and other quaternary carbons further solidify the structural assignment. researchgate.net

These 2D NMR techniques, when used in combination, allow for the unambiguous assignment of all proton and carbon signals, providing definitive proof of the structure of this compound and its derivatives. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like quinolinone derivatives. In the positive ion mode, this compound is expected to show a prominent protonated molecular ion peak [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two signals of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a key diagnostic feature for bromine-containing compounds. rsc.org For example, a related compound, 2-(acetamido)-6-(cyanomethyl)quinoline, showed a sodiated dimer [2M+Na]⁺ peak in its ESI-MS spectrum. acs.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as very few combinations of atoms will have the same exact mass. For this compound (C₁₀H₈BrNO), the calculated exact mass of the [M+H]⁺ ion can be compared to the experimentally measured value to confirm its elemental composition with high confidence. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. Numerous studies on quinoline and quinolinone derivatives report the use of HRMS to confirm the identity of newly synthesized compounds, where the measured mass is typically within 5 ppm of the calculated mass. rsc.orgrsc.orgrsc.org

Table 3: Representative HRMS Data for Brominated Quinoline/Quinolinone Derivatives

| Compound | Ionization Mode | Calculated m/z ([M+H]⁺) | Found m/z | Reference |

|---|---|---|---|---|

| Methyl 2-bromomethyl-quinoline-6-carboxylate | ESI | 279.9973 | 279.9974 | rsc.org |

| 2-Bromomethyl-4-chloro-6-trifluoromethyl-quinoline | ESI | 323.9402 | 323.9403 | rsc.org |

| 4-(bromomethyl)-2,4-dimethylisoquinoline-1,3(2H,4H)-dione | ESI | 282.0124 | 282.0115 | rsc.org |

| 6-Bromo-4-(bromomethyl)quinolin-2(1H)-one | - | Nominal Mass: 317 | - | sigmaaldrich.cn |

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For quinolin-2(1H)-one derivatives, IR spectra reveal characteristic absorption bands that confirm their structural integrity.

In the case of 4-(bromomethyl)quinolin-2(1H)-one, a related isomer, the IR spectrum shows a strong band around 1653 cm⁻¹ which is indicative of the lactam carbonyl group. derpharmachemica.com Another derivative, 5-Acetyl-8-{[4-bromo-3-(trifluoromethyl)benzyl]oxy}quinolin-2(1H)-one, displays characteristic IR peaks at 3360 cm⁻¹ (N-H), 1712 cm⁻¹ (C=O), and 1249 cm⁻¹ (C-O). nih.gov Similarly, for 8-{[3-(Trifluoromethyl)benzyl]oxy}quinolin-2(1H)-one, the IR spectrum shows bands at 3350 cm⁻¹ (N-H), 1720 cm⁻¹ (C=O), and 1250 cm⁻¹ (C-O). nih.gov The IR spectrum of 8-{(4-Acetyl-2-ethylbenzyl)oxy}quinolin-2(1H)-one exhibits peaks at 3348 cm⁻¹ (N-H), 1725 cm⁻¹ (C=O), and 1244 cm⁻¹ (C-O). nih.gov

The synthesis of various quinoline-2-one derivatives has been confirmed using IR spectroscopy. For instance, the formation of 1-aminoquinolin-2(1H)-one was confirmed by the appearance of strong absorption bands at 3290 to 3300 cm⁻¹ for the –NH2 group and a strong band at 1645 cm⁻¹ for the –C=O group. scispace.com In the synthesis of quinoline derivatives from triazine derivatives, the IR spectra showed a characteristic shift in the carbonyl stretching band of the quinoline-2-one lactam. impactfactor.org

A detailed table of the IR spectral data for various quinolin-2(1H)-one derivatives is provided below:

| Compound Name | Functional Group | Wavenumber (cm⁻¹) | Reference |

| 4-(Bromomethyl)quinolin-2(1H)-one | Lactam C=O | 1653 | derpharmachemica.com |

| 5-Acetyl-8-{[4-bromo-3-(trifluoromethyl)benzyl]oxy}quinolin-2(1H)-one | N-H | 3360 | nih.gov |

| C=O | 1712 | nih.gov | |

| C-O | 1249 | nih.gov | |

| 8-{[3-(Trifluoromethyl)benzyl]oxy}quinolin-2(1H)-one | N-H | 3350 | nih.gov |

| C=O | 1720 | nih.gov | |

| C-O | 1250 | nih.gov | |

| 8-{(4-Acetyl-2-ethylbenzyl)oxy}quinolin-2(1H)-one | N-H | 3348 | nih.gov |

| C=O | 1725 | nih.gov | |

| C-O | 1244 | nih.gov | |

| 1-Aminoquinolin-2(1H)-one | –NH2 | 3290-3300 | scispace.com |

| –C=O | 1645 | scispace.com |

Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For quinolin-2(1H)-one and its derivatives, this technique helps in understanding their electronic structure and conjugation.

The UV-Vis absorption spectra of a series of novel quinoline-sulphonamide derivatives, recorded in acetonitrile, showed absorption bands in the range of 337.83 nm to 341.73 nm. nih.gov These bands are characteristic of n → π* electronic transitions within the chromophoric systems of the compounds. nih.gov The observed red and blue shifts in the spectra suggest variations in the electronic environment and the extent of conjugation among the different derivatives. nih.gov

In another study, the UV-Vis spectra of spiro[chromeno[4,3-b]quinoline-6,1'-cycloalkan]-7-amine derivatives in ethyl acetate (B1210297) revealed absorption peaks around 249 nm and 316 nm, corresponding to π-π* and n-π* transitions, respectively. researchgate.net The photophysical properties of other 2-quinolinone derivatives were also examined using UV-Vis absorbance spectroscopy to assess their potential as photocatalysts. depaul.edu

The following table summarizes the UV-Vis absorption data for some quinolin-2(1H)-one derivatives:

| Compound Type | Wavelength (λmax, nm) | Solvent | Transition | Reference |

| Quinoline-sulphonamide derivatives | 337.83 - 341.73 | Acetonitrile | n → π | nih.gov |

| Spiro[chromeno[4,3-b]quinoline-6,1'-cycloalkan]-7-amine derivatives | 249, 316 | Ethyl Acetate | π-π, n-π | researchgate.net |

| 1-E (a hydrazone derivative) | ~425, ~380 | Methanol | π-π | redalyc.org |

A study on a specific hydrazone derivative of 2-quinoline showed a high absorption band around 425 nm, which exhibited a bathochromic shift with increasing solvent polarity. redalyc.org An additional band around 380 nm, corresponding to π-π* transitions related to the imine bond, was observed in methanol. redalyc.org

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique has been instrumental in elucidating the precise structures of various quinoline derivatives.

The crystal structure of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, an important intermediate, was determined using X-ray diffraction. asianpubs.org The compound crystallized in the triclinic system with the space group P-1. asianpubs.org Similarly, the crystal structure of a novel quinoline dicarbamic acid derivative with the empirical formula C₁₈H₂₁N₃O₇ was determined to be a monoclinic system with the P2₁/c space group. chemmethod.com The stability of this structure was attributed to C-H…O hydrogen bonds and Van-Der Waals interactions. chemmethod.com

In another example, the crystal structure of 3-bromomethyl-2-chloro-quinoline was found to be in the triclinic crystal space group P'1. semanticscholar.org The analysis revealed that the phenyl ring had a normal geometry, while the pyridine (B92270) ring was slightly distorted. semanticscholar.org The structure of benzo[h]quinoline-3-carboxamide was determined to be in the monoclinic space group P2₁/c, with the molecule being essentially flat. nih.gov

The table below presents crystallographic data for several quinoline derivatives:

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline | Triclinic | P-1 | - | asianpubs.org |

| Quinoline dicarbamic acid derivative (C₁₈H₂₁N₃O₇) | Monoclinic | P2₁/c | C-H…O hydrogen bonds and Van-Der Waals interactions | chemmethod.com |

| 3-Bromomethyl-2-chloro-quinoline | Triclinic | P'1 | Slightly distorted pyridine ring | semanticscholar.org |

| Benzo[h]quinoline-3-carboxamide | Monoclinic | P2₁/c | Essentially flat molecule | nih.gov |

| Ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate | - | - | Quinoline rings fused almost coaxially, linked by C-H⋯O hydrogen bonds | iucr.org |

The crystal structure of ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate showed that the two rings of the quinoline system are fused almost coaxially, and the molecules are linked by C—H⋯O hydrogen bonds. iucr.org These detailed structural insights from X-ray crystallography are invaluable for understanding the chemical reactivity and designing new materials based on the this compound scaffold.

Computational and Theoretical Investigations of 6 Bromomethyl Quinolin 2 1h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for understanding the electronic structure of molecules and predicting their reactivity. These ab initio methods, meaning "from first principles," solve the electronic Schrödinger equation to determine molecular properties based only on physical constants and the atomic composition of the molecule. wikipedia.org For complex molecules like 6-(bromomethyl)quinolin-2(1H)-one, these calculations offer a detailed picture of electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. taylor.edu DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it a computationally efficient yet accurate approach for studying medium to large-sized molecules. wikipedia.orgtaylor.edu These studies can determine optimized molecular geometries, vibrational frequencies, and various electronic properties.

For quinolinone derivatives, DFT has been employed to study ground state properties, including bond lengths, bond angles, and dipole moments. researchgate.netnih.gov For instance, studies on related hydroxychloroquine (B89500) molecules using the B3LYP/6-31G* level of theory have shown good agreement between calculated and experimental geometric parameters. nih.gov Such calculations for this compound would likely reveal the planarity of the quinolinone ring system and the conformational preferences of the bromomethyl group.

DFT is also used to calculate key electronic descriptors that help in predicting a molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov In studies of various quinoline (B57606) derivatives, DFT has been used to calculate these energy gaps to understand their electronic behavior and potential as inhibitors in biological systems. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties for Analogous Quinolone Derivatives

| Compound/Derivative Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

| Fluoroquinolone Derivative 11 | - | - | 0.2604 | nih.gov |

| Hydroxychloroquine (in gas) | - | - | 4.501 | nih.gov |

| Hydroxychloroquine (in water) | - | - | 2.188 | nih.gov |

Note: The data presented in this table is for analogous quinolone structures and is intended to be illustrative of the types of results obtained from DFT studies.

Molecular Orbital (MO) theory provides a framework for understanding how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. The distribution and energies of these orbitals, particularly the frontier molecular orbitals (HOMO and LUMO), are key to predicting how a molecule will interact with other chemical species. scirp.org

The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, making it the site of nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating the site of electrophilic character. The shapes and energies of these orbitals, as calculated by methods like DFT, can reveal the most probable sites for electrophilic and nucleophilic attack. scirp.org

In the context of this compound, the HOMO is expected to be distributed over the electron-rich quinolinone ring system, while the LUMO would also be associated with this aromatic core. The bromine atom, being an electron-withdrawing group, would influence the electron density distribution and the energies of these frontier orbitals. Studies on brominated quinolin-4-one derivatives have shown that the presence of bromine can increase the acidity of N-H protons, a property linked to the electronic structure. scirp.org

Reaction Mechanism Studies using Computational Methods

Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. rsc.org By modeling the potential energy surface of a reaction, researchers can identify intermediates, locate transition states, and calculate the energy barriers that govern the reaction rate.

A key aspect of studying reaction mechanisms is the identification of the transition state—the highest energy point along the reaction coordinate that connects reactants to products. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction.

Computational methods, particularly DFT, are used to locate these transition state structures and calculate their energies. rsc.org For a molecule like this compound, which is a potential alkylating agent due to the bromomethyl group, computational studies could model its reaction with a nucleophile. Such a study would involve calculating the energy profile of the nucleophilic substitution reaction, identifying the transition state, and determining the activation energy. Mechanistic studies on the cycloaddition reactions of related pyrazole (B372694) derivatives have successfully used DFT to analyze reaction profiles and confirm that the reaction proceeds through a one-step mechanism by calculating the activation energies of different possible pathways. acs.org

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction pathway and energetics. Computational models can account for these solvent effects, either implicitly by treating the solvent as a continuous medium or explicitly by including individual solvent molecules in the calculation.

For example, a theoretical study on quinolein-4-one derivatives was conducted in both the gas phase and in a dimethylformamide (DMF) solution to understand the influence of the solvent on tautomeric equilibrium and reactivity. scirp.org Similarly, research on a substituted hydroxyquinolin-2(1H)-one derivative investigated the effect of solvent polarity on its photophysical properties, noting a shift in the fluorescence spectrum with increasing solvent polarity. researchgate.net For reactions involving this compound, the choice of solvent could influence the stability of charged intermediates or transition states, thereby altering the reaction rate and potentially the outcome.

Conformational Analysis and Molecular Dynamics Simulations

Molecules with rotatable bonds can exist in multiple conformations, and their flexibility can be crucial to their chemical and biological activity. Computational methods are used to explore the conformational landscape and simulate the dynamic behavior of molecules over time.

Conformational analysis involves systematically rotating bonds to find the different stable conformations (local energy minima) and the energy barriers between them. For this compound, this would involve rotation around the bond connecting the bromomethyl group to the quinolinone ring.

Molecular Dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms in a molecule over time, governed by a force field. mdpi.comnih.gov MD simulations are particularly useful for studying the behavior of large molecules and their interactions with their environment, such as a solvent or a biological receptor. nih.gov In studies of quinolinone-based inhibitors, MD simulations have been used to assess the stability of ligand-protein complexes over time, providing insights into binding affinity and potential inhibitory mechanisms. mdpi.comnih.gov For this compound, MD simulations could be used to understand its flexibility in solution and how it might interact with a biological target.

Structure-Reactivity Relationship (SAR) Studies through Computational Modeling

Computational modeling and theoretical investigations are pivotal in modern medicinal chemistry for elucidating the structure-activity relationships (SAR) of novel compounds. For derivatives of the quinolin-2(1H)-one scaffold, these in silico methods provide deep insights into how specific structural modifications influence biological activity. The compound this compound is a particularly interesting subject for such studies due to its reactive bromomethyl group, which serves as a chemical handle for synthesizing a diverse library of derivatives. By systematically altering the moiety attached to the methylene (B1212753) bridge, researchers can explore the chemical space around the quinolone core to optimize interactions with a biological target.

While specific and detailed computational SAR studies exclusively focused on this compound are not extensively documented in public-domain research, the principles and methodologies are well-illustrated by studies on its positional isomers, such as 3-(bromomethyl)quinolin-2(1H)-one. These investigations showcase a powerful strategy that combines organic synthesis with computational analysis to guide the development of potent and selective inhibitors for various therapeutic targets. nih.gov

A notable example is the design and synthesis of novel pyrimidine-quinolone hybrids as inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), an enzyme implicated in cancer metabolism. nih.gov In this research, various 3-(bromomethyl)quinolin-2(1H)-one derivatives were used as starting materials to create hybrids with different linkers and substitution patterns. The inhibitory activities of these new compounds were evaluated, and molecular docking studies were performed to rationalize the observed SAR. nih.gov

The findings from these studies on related isomers demonstrate that the nature and position of substituents on the quinolone and the attached aromatic rings are critical for biological activity. For instance, in the development of pyrimidine-quinolone hybrids, in silico studies were first used to evaluate a range of potential structures. nih.gov Hybrids featuring a 2-aminophenylsulfide linker (creating a "U-shaped" conformation) were predicted and subsequently confirmed to have significantly better inhibitory concentrations (IC₅₀ values) than those with a 4-aminophenylsulfide linker. nih.gov

Further SAR analysis established that modifications to the aryl group on the pyrimidine (B1678525) moiety also had a substantial impact on inhibitory potency. For example, replacing a phenyl group with a naphthalen-2-yl group led to improved inhibitory activity against hLDHA. nih.gov

The table below summarizes the preliminary SAR data for a series of these pyrimidine-quinolone hybrids, illustrating how systematic structural changes influence inhibitory activity.

| Compound ID | Quinolone Substituent (R¹) | Pyrimidine Substituent (R²) | Linker Type | IC₅₀ (μM) against hLDHA |

| 24a | H | 4-Methoxyphenyl | 2-Aminophenylsulfide | > 50 |

| 24b | 6-Cl | 4-Methoxyphenyl | 2-Aminophenylsulfide | > 50 |

| 25a | H | 3,4,5-Trimethoxyphenyl | 2-Aminophenylsulfide | 18.9 |

| 25b | 6-Cl | 3,4,5-Trimethoxyphenyl | 2-Aminophenylsulfide | 19.5 |

| 26a | H | Naphthalen-2-yl | 2-Aminophenylsulfide | 17.8 |

| 26b | 6-Cl | Naphthalen-2-yl | 2-Aminophenylsulfide | 20.3 |

| 28a | H | 4-Methoxyphenyl | 4-Aminophenylsulfide | > 50 |

| 29a | H | 3,4,5-Trimethoxyphenyl | 4-Aminophenylsulfide | > 50 |

Data derived from studies on 3-(bromomethyl)quinolin-2(1H)-one derivatives. nih.gov

Molecular docking simulations provided a structural basis for these observations. The computational models showed that the more active "U-shaped" hybrids could fit snugly into the active site of hLDHA, forming key interactions with amino acid residues. The quinolone core, the linker, and the pyrimidine substituent each play a role in anchoring the molecule within the binding pocket, maximizing favorable contacts and leading to more potent inhibition. nih.gov

These examples underscore the synergy between synthetic chemistry and computational modeling in drug discovery. The reactive nature of the bromomethyl group on the quinolone scaffold allows for the creation of diverse chemical entities. Subsequent biological screening, combined with computational analysis, provides a powerful iterative cycle for understanding structure-reactivity relationships and rationally designing next-generation compounds with enhanced therapeutic properties. This approach is broadly applicable to other quinolone-based scaffolds, including derivatives of this compound, for developing novel therapeutic agents. nih.govnih.gov

Potential Applications and Future Research Directions of 6 Bromomethyl Quinolin 2 1h One in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

The inherent reactivity of the bromomethyl group in 6-(bromomethyl)quinolin-2(1H)-one renders it an exceptional synthetic intermediate for the elaboration of intricate molecular structures. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, enabling the facile introduction of a wide variety of functional groups and structural motifs.

Research has demonstrated the utility of this compound in the synthesis of diverse heterocyclic systems. For instance, it can be employed as a precursor for the synthesis of more complex quinoline (B57606) derivatives by reacting it with various nucleophiles. derpharmachemica.complos.org The resulting products can serve as scaffolds for the development of new therapeutic agents. One notable application is in the synthesis of potent inhibitors of activated factor XI (FXIa), where 6-chloro-4-(bromomethyl)quinolin-2(1H)-one, a closely related derivative, serves as a key intermediate. plos.org This highlights the potential of the this compound core in constructing molecules with specific biological targets.

Furthermore, multicomponent reactions (MCRs) involving quinoline derivatives have gained significant traction for their efficiency in building molecular complexity in a single step. rsc.org The functional group tolerance and versatility of MCRs make them highly suitable for creating diverse libraries of compounds for drug discovery and materials science. rsc.org The reactive nature of this compound makes it an ideal candidate for incorporation into novel MCR strategies, opening up new pathways to previously inaccessible molecular frameworks.

The synthesis of pyrimidine-quinolone hybrids, for example, has been achieved using 3-(bromomethyl)quinolin-2(1H)-one derivatives, showcasing the modularity of this synthetic approach. nih.govmdpi.com These hybrid molecules are of interest for their potential as hLDHA inhibitors. nih.gov Similarly, the synthesis of piperazine-quinoline derivatives has been accomplished starting from 4-(bromomethyl)quinolin-2(1H)-one, leading to compounds with potential cytotoxic activity against cancer cell lines. derpharmachemica.com

The ability to readily functionalize the quinoline core through the bromomethyl handle allows for the systematic exploration of structure-activity relationships (SAR), a critical aspect of modern drug discovery. The following table illustrates the role of this compound and its analogs as key intermediates in the synthesis of various complex molecules.

| Intermediate | Target Molecular Architecture | Potential Application |

| 6-Chloro-4-(bromomethyl)quinolin-2(1H)-one | Expanded P1-P1' and P1-P1'-P2' structures | Activated Factor XI (FXIa) Inhibitors |

| 3-(Bromomethyl)quinolin-2(1H)-one derivatives | Pyrimidine-quinolone hybrids | hLDHA Inhibitors |

| 4-(Bromomethyl)quinolin-2(1H)-one | Piperazine-quinoline derivatives | Anticancer agents |

| 2-(Acetamido)-6-(bromomethyl)quinoline | Elongated aminoquinoline derivatives | Neuronal Nitric Oxide Synthase (nNOS) Inhibitors |

| This compound | Substituted triazinone derivatives | DNA Topoisomerase IIα Inhibitors |

Exploration in Materials Science and Nanotechnology

The unique chemical properties of this compound also position it as a promising candidate for applications in materials science and nanotechnology. lookchem.com

The reactive bromomethyl group can act as a site for polymerization or for grafting onto existing polymer backbones. rsc.org The incorporation of the rigid and planar quinolinone moiety into a polymer chain can significantly influence the material's properties, potentially leading to enhanced thermal stability, altered photophysical characteristics, or new electronic functionalities. rsc.org The development of novel polymers containing heterocyclic units is a rapidly growing field, with applications ranging from high-performance plastics to organic electronic materials. rsc.org Future research could focus on the synthesis of novel polymers derived from this compound and the characterization of their material properties.

The ability to covalently attach this compound to surfaces opens up possibilities for creating functionalized materials with tailored properties. The quinolinone unit can impart specific recognition capabilities, catalytic activity, or photophysical responses to a surface. For example, surfaces modified with this compound could be used in sensing applications, where the quinolinone moiety acts as a binding site for specific analytes. The frustration of Lewis pairs has been applied to the functionalization of N-heterocycles, a concept that could be extended to surface modification. d-nb.info

Advanced Catalytic Applications and Ligand Design

The quinoline framework is a privileged scaffold in ligand design for transition metal catalysis. The nitrogen atom in the quinoline ring can coordinate to a metal center, and the substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting catalyst. The bromomethyl group of this compound provides a convenient handle for introducing chelating moieties or for immobilizing the catalyst on a solid support.

Future research in this area could involve the synthesis of novel chiral ligands derived from this compound for asymmetric catalysis. The development of new catalytic systems based on this scaffold could lead to more efficient and selective methods for important organic transformations. The use of quinolinone-based ligands in catalysis is an active area of research, with potential applications in a wide range of chemical processes.

Development of Novel Synthetic Methodologies Utilizing the Compound's Unique Reactivity

The unique reactivity of this compound can be harnessed to develop novel synthetic methodologies. For example, its ability to participate in radical reactions could be exploited to forge new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org The development of new synthetic methods is a cornerstone of organic chemistry, and this compound offers a versatile platform for exploring new reaction pathways.

One area of interest is the development of one-pot reactions that utilize the multiple reactive sites within the molecule. nih.gov Such reactions can significantly increase synthetic efficiency by reducing the number of purification steps and minimizing waste. The exploration of tandem reactions, where a single catalyst promotes multiple transformations in a sequential manner, is another promising avenue for future research.

Theoretical Advancements and Predictive Modeling for Undiscovered Reactivity

Computational chemistry and theoretical studies can play a crucial role in understanding and predicting the reactivity of this compound. researchgate.netacs.org Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reaction mechanisms, and spectroscopic properties of the molecule and its derivatives. researchgate.net

Predictive modeling can be used to screen for potential new reactions and applications of the compound. By simulating the interaction of this compound with various reagents and catalysts, researchers can identify promising new synthetic targets and reaction conditions. This in-silico approach can accelerate the discovery process and guide experimental efforts. Future theoretical work could focus on exploring the potential of this compound in areas that have not yet been experimentally investigated, such as its use in photoredox catalysis or as a component in molecular machines.

Conclusion and Outlook

Summary of Current Understanding and Contributions

6-(Bromomethyl)quinolin-2(1H)-one has solidified its position as a valuable and versatile building block in synthetic and medicinal chemistry. Its core structure, featuring a quinolinone moiety, is a recognized pharmacophore present in a wide array of biologically active compounds. rsc.orgorientjchem.org The strategic placement of a bromomethyl group at the 6-position provides a reactive handle for a variety of chemical transformations, making it a key intermediate in the synthesis of more complex molecules.

The quinoline (B57606) framework itself is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities. orientjchem.orgnih.gov These include anticancer, antibacterial, antifungal, antimalarial, and anti-inflammatory properties. rsc.orgresearchgate.netnih.gov The introduction of a bromomethyl group, as seen in this compound, enhances its utility by allowing for the facile introduction of various functional groups, thereby enabling the generation of diverse chemical libraries for drug discovery programs.

Research has demonstrated that the reactivity of the bromomethyl group can be harnessed for N-alkylation and other substitution reactions, allowing for the synthesis of a range of derivatives. chdu.edu.uanuph.edu.ua This reactivity is crucial for creating compounds with tailored biological activities. The quinolinone core, combined with the reactive bromomethyl substituent, provides a powerful platform for developing novel therapeutic agents. orientjchem.org

Emerging Trends and Unexplored Research Avenues

The exploration of this compound and its derivatives is expanding into new and exciting areas of research. While its role as a synthetic intermediate is well-established, emerging trends point towards its application in more complex molecular architectures and novel therapeutic strategies.

Emerging Trends:

Hybrid Molecules: A significant trend is the use of this compound in the synthesis of hybrid molecules, where the quinolinone scaffold is combined with other pharmacophores. nih.gov This approach aims to create multifunctional agents with enhanced efficacy or novel mechanisms of action.

Targeted Drug Delivery: The reactive nature of the bromomethyl group could be exploited for conjugation to targeting moieties, such as antibodies or peptides, to create targeted drug delivery systems. This would allow for the specific delivery of cytotoxic or other therapeutic agents to diseased cells, potentially reducing off-target effects.

Materials Science: While less explored, the quinolinone core has potential applications in materials science, for instance, in the development of fluorescent probes or organic light-emitting diodes (OLEDs). The bromomethyl group could serve as an anchor point for polymerization or functionalization of material surfaces.

Unexplored Research Avenues:

Photodynamic Therapy: The photophysical properties of quinolinone derivatives are not extensively studied. Investigating the potential of this compound derivatives as photosensitizers in photodynamic therapy could open up new avenues for cancer treatment.

Enzyme Inhibition: While the general anticancer properties of quinolinones are known, detailed studies on the specific enzymatic targets of this compound derivatives are lacking. High-throughput screening against a panel of kinases or other relevant enzymes could reveal novel inhibitors.

Catalysis: The nitrogen and oxygen atoms in the quinolinone ring, along with potential modifications introduced via the bromomethyl group, could be utilized to design novel ligands for asymmetric catalysis.

Future Perspectives on the Role of this compound in Chemical Innovation

The future of this compound in chemical innovation appears bright and multifaceted. Its established synthetic utility, coupled with the vast and diverse biological potential of the quinolinone scaffold, positions it as a key player in the ongoing quest for novel molecules with significant societal impact.

In the realm of medicinal chemistry , the focus will likely shift towards the rational design of highly specific and potent therapeutic agents. nih.gov This will involve a deeper understanding of the structure-activity relationships of its derivatives and their interactions with biological targets. The development of derivatives with improved pharmacokinetic and pharmacodynamic profiles will be a key objective.

In synthetic chemistry , the development of more efficient and sustainable methods for the synthesis and functionalization of this compound will continue to be an area of interest. nih.gov This includes the use of green chemistry principles, such as microwave-assisted synthesis and the use of environmentally benign solvents and reagents. nih.gov

Beyond its traditional role, this compound could become a valuable tool in chemical biology for the development of chemical probes to study complex biological processes. Its ability to be incorporated into larger molecules makes it suitable for creating fluorescently labeled or affinity-based probes.

Q & A

Q. What are the standard synthetic routes for 6-(Bromomethyl)quinolin-2(1H)-one, and how is regioselectivity controlled during bromination?

The compound is typically synthesized via bromination of precursor quinolinone derivatives. For example, bromination of 2-methylquinolin-4(1H)-one derivatives can yield 2-(bromomethyl) analogs, where regioselectivity depends on substituent positions. In 3-substituted quinolinones, bromination occurs preferentially at the C(2) methyl group over aromatic positions (C(3)/C(6)) due to steric and electronic factors. Reaction conditions (e.g., NBS as a brominating agent in CCl₄) and temperature (0–25°C) are critical for controlling selectivity .

Q. What spectroscopic techniques are used to characterize this compound and its derivatives?

Characterization involves:

- 1H/13C NMR : To confirm substitution patterns and bromomethyl group integration (e.g., δ ~4.5 ppm for -CH2Br protons).

- IR spectroscopy : Detection of carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and C-Br bonds (~500–600 cm⁻¹).

- Mass spectrometry (MS) : Molecular ion peaks and isotopic patterns (e.g., [M+H]+ with characteristic ⁷⁹Br/⁸¹Br ratios).

- X-ray crystallography : For unambiguous structural confirmation, as demonstrated in studies of related halogenated quinolinones .

Q. How are antimicrobial activities of this compound derivatives evaluated experimentally?

A twofold serial dilution technique is commonly used to determine minimal inhibitory concentrations (MICs) against bacterial (e.g., B. proteus, P. aeruginosa) and fungal strains. Bioassays compare activity to reference drugs (e.g., streptomycin). For example, fluoro-substituted analogs showed MIC values of 16–32 µg/mL, highlighting the role of halogenation in enhancing potency .

Advanced Research Questions

Q. How do steric and electronic effects influence alkylation regioselectivity in 6-substituted quinolin-2(1H)-ones?

Alkylation (e.g., with 2-bromoacetophenone or chloroacetone) occurs at N1 or O2 positions depending on substituent bulk. For C(6)-substituted derivatives, N1-alkylation dominates due to reduced steric hindrance, while C(8)-substituted analogs favor O2-alkylation. Bulky alkylating agents (e.g., 2-bromoacetophenone) further reduce N1 selectivity (N/O ratio = 2.7 vs. 7.1 for chloroacetone) .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Key strategies include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity in alkylation reactions.

- Catalysis : K₂CO₃ or Cs₂CO₃ promotes deprotonation for N-alkylation.

- Derivatization : Bromomethyl groups enable further functionalization (e.g., nucleophilic substitution with amines to generate antimicrobial agents) .

Q. How can computational methods predict the bioactivity of this compound analogs?

Molecular docking studies evaluate binding affinities to target proteins (e.g., bacterial enzymes or cancer-related receptors). For example, morpholinomethyl and piperidinylmethyl substituents at C(3) improve interactions with hydrophobic pockets in antimicrobial targets. Density functional theory (DFT) calculations also optimize electronic properties for enhanced reactivity .

Methodological Considerations

Q. How are tautomeric equilibria in 3-hydroxyquinolin-2(1H)-one derivatives analyzed during derivatization?

Tautomerism between keto-enol forms is studied via NMR and IR. Esterification of 3-hydroxy derivatives (e.g., with acetic anhydride) stabilizes the keto form, confirmed by carbonyl peak shifts in 13C NMR (~170 ppm for ester C=O) .

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Storage : Light-sensitive compounds are stored in amber vials at room temperature, sealed under inert gas.

- Safety gear : Gloves, goggles, and lab coats are mandatory due to skin/eye irritation risks (H315/H319 hazards).

- Emergency protocols : Immediate rinsing with water for exposure and access to fume hoods during reactions .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported MIC values for quinolinone derivatives?

Variability arises from differences in bacterial strains, assay conditions (e.g., broth microdilution vs. agar diffusion), and compound purity. Cross-referencing with standardized protocols (CLSI guidelines) and using internal controls (e.g., streptomycin) improves reproducibility .

Q. Why do some this compound analogs show reduced activity despite structural similarity to active compounds?

Subtle changes (e.g., electron-withdrawing groups at C(3)) may disrupt hydrogen bonding with microbial targets. Bioisosteric replacement (e.g., replacing Br with CF₃) or co-crystallization studies can resolve such contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.